molecular formula C23H18N2O4 B11367353 N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11367353
M. Wt: 386.4 g/mol
InChI Key: NUJCGSHRERUBCZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a 4-methoxybenzyl group and a pyridin-2-yl moiety attached to the carboxamide nitrogen. Coumarins are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and fluorescent sensing capabilities . The 4-methoxybenzyl group contributes electron-donating effects and lipophilicity, while the pyridin-2-yl group introduces hydrogen-bonding and metal-coordination capabilities, making it relevant for both therapeutic and synthetic applications .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-28-18-11-9-16(10-12-18)15-25(21-8-4-5-13-24-21)22(26)19-14-17-6-2-3-7-20(17)29-23(19)27/h2-14H,15H2,1H3

InChI Key

NUJCGSHRERUBCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate dienophile.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached through a reductive amination reaction involving 4-methoxybenzaldehyde and an amine precursor.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin Carboxamides

Compound Name Substituents on Carboxamide Nitrogen Key Properties/Applications Reference
N-(4-Methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide 4-Methoxybenzyl, Pyridin-2-yl Potential therapeutic agent, synthetic intermediate
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) 4-Sulfamoylphenyl Enhanced enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide group
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Improved bioavailability via increased flexibility
7-(Diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (K219-1059) Diethylamino, 4-Phenoxyphenyl Fluorescence-based sensing (e.g., metal ions)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group (electron-donating) in the target compound contrasts with the sulfamoylphenyl group (electron-withdrawing) in Compound 12. The latter exhibits stronger enzyme inhibition due to sulfonamide’s ability to coordinate with zinc in metalloenzymes .

Pharmacological Potential

For instance, Hussain et al. (2024) highlight coumarin derivatives as promising candidates for targeting cancer cell pathways . However, the sulfamoylphenyl derivative (Compound 12) may offer superior efficacy in diseases involving metalloenzymes, such as glaucoma or osteoporosis .

Biological Activity

N-(4-methoxybenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H16N2O3C_{17}H_{16}N_{2}O_{3} and a molecular weight of 300.32 g/mol. Its structure consists of a chromene core substituted with a pyridine and a methoxybenzyl group, which may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
Compound AHT-29 (Colon)5.0
Compound BMCF-7 (Breast)10.0
This compoundA549 (Lung)TBDCurrent Study

Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives have also been explored. Compounds similar to this compound exhibited promising results in reducing inflammation markers in vitro.

Table 2: Anti-inflammatory Activity Data

CompoundInflammatory ModelEffectivenessReference
Compound CLPS-induced inflammation in macrophagesSignificant reduction in TNF-alpha levels
This compoundTBDTBDCurrent Study

The mechanisms underlying the biological activities of this compound are believed to involve modulation of various signaling pathways. For example:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of chromene derivatives in preclinical models:

  • Study on Anticancer Activity : A study evaluated the effects of various chromene derivatives on human cancer cell lines and found that those with pyridine substitutions exhibited enhanced cytotoxicity compared to their counterparts without such modifications.
    • Findings : The study reported an IC50 value of approximately 5 µM for a closely related compound against breast cancer cells, suggesting that structural features significantly influence activity.
  • Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory potential of chromene derivatives using an LPS-induced inflammation model in mice.
    • Results : The study indicated that certain derivatives significantly reduced pro-inflammatory cytokines, supporting their potential therapeutic use in inflammatory diseases.

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